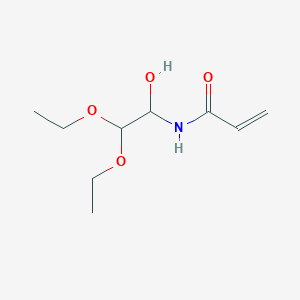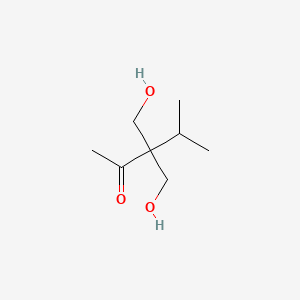
2-Chloro-1-propylpyridin-1-ium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-1-propylpyridin-1-ium chloride is an organic compound that belongs to the class of ionic liquids. These are salts that are liquid at room temperature and are composed of organic cations and inorganic or organic anions. This compound is known for its unique properties, including good chemical and thermal stability, making it a subject of interest in various scientific fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-propylpyridin-1-ium chloride typically involves the reaction of 2-chloropyridine with propyl chloride in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:
Reactants: 2-chloropyridine and propyl chloride.
Base: A suitable base such as sodium hydroxide or potassium carbonate.
Solvent: An organic solvent like acetonitrile or dichloromethane.
Reaction Conditions: The reaction is typically carried out at elevated temperatures (around 80-100°C) for several hours.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize waste. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and improve overall efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-1-propylpyridin-1-ium chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloride ion can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Addition Reactions: The compound can participate in addition reactions with various electrophiles
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiourea. The reactions are typically carried out in polar solvents like water or ethanol.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 2-azido-1-propylpyridin-1-ium chloride, while oxidation with potassium permanganate could produce 2-chloro-1-propylpyridin-1-ium oxide .
Wissenschaftliche Forschungsanwendungen
2-Chloro-1-propylpyridin-1-ium chloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a solvent and catalyst in various organic reactions due to its unique properties as an ionic liquid.
Biology: The compound is studied for its potential use in biological systems, including as a medium for enzyme-catalyzed reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is used in industrial processes such as electroplating, extraction, and separation techniques
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Butyl-3-methylimidazolium chloride
- 1-Ethyl-3-methylimidazolium chloride
- 1-Hexyl-3-methylimidazolium chloride
Uniqueness
Compared to these similar compounds, 2-Chloro-1-propylpyridin-1-ium chloride has unique properties due to the presence of the pyridine ring and the chloro substituent. These structural features contribute to its distinct chemical reactivity and physical properties, making it suitable for specific applications where other ionic liquids may not be as effective .
Eigenschaften
| 112261-41-3 | |
Molekularformel |
C8H11Cl2N |
Molekulargewicht |
192.08 g/mol |
IUPAC-Name |
2-chloro-1-propylpyridin-1-ium;chloride |
InChI |
InChI=1S/C8H11ClN.ClH/c1-2-6-10-7-4-3-5-8(10)9;/h3-5,7H,2,6H2,1H3;1H/q+1;/p-1 |
InChI-Schlüssel |
BFPCKOMGYUFNLB-UHFFFAOYSA-M |
Kanonische SMILES |
CCC[N+]1=CC=CC=C1Cl.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(3-Methylbut-2-en-1-yl)oxy]benzamide](/img/structure/B14301490.png)



![5-[(Benzyloxy)methyl]oxolane-2-thione](/img/structure/B14301520.png)




